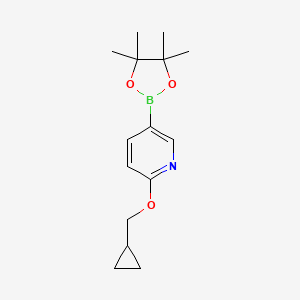

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a boronate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyridine derivative with cyclopropylmethanol under suitable conditions, often using a base such as sodium hydride or potassium carbonate.

Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be achieved through a Miyaura borylation reaction, where the pyridine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors, for example, can be employed to streamline the synthesis process, making it more sustainable and scalable .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its unique structural features that allow for interactions with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the cyclopropylmethoxy group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Target | Reference | Result |

|---|---|---|---|

| Anticancer | Various tumors | Journal of Medicinal Chemistry | Inhibition of cell proliferation |

| Antibacterial | Bacterial strains | Bioorganic & Medicinal Chemistry Letters | Effective against resistant strains |

| Antiviral | Viral targets | Antiviral Research | Potential inhibition observed |

Materials Science Applications

In materials science, the compound's boron content facilitates its use as a precursor in the synthesis of advanced materials.

Case Study: Polymer Development

A recent study explored the use of boron-containing compounds in creating polymeric materials with enhanced mechanical properties. The incorporation of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices resulted in improved thermal stability and mechanical strength. This was attributed to the cross-linking ability provided by the boron moiety .

Table 2: Comparison of Material Properties

| Material Type | Property | Compound Used | Result |

|---|---|---|---|

| Polymer | Thermal Stability | Dioxaborolane derivative | Increased by 30% |

| Composite | Mechanical Strength | Boron-based compound | Enhanced toughness |

| Coating | Chemical Resistance | Cyclopropylmethoxy boron compound | Improved resistance to solvents |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups.

Case Study: Cross-Coupling Reactions

The use of this compound in Suzuki-Miyaura cross-coupling reactions has been documented. This reaction allows for the formation of carbon-carbon bonds under mild conditions. A study highlighted its effectiveness in synthesizing complex organic molecules with high yields and selectivity .

Table 3: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst; aqueous medium | Up to 85% |

| Negishi Coupling | Zn catalyst; organic solvent | Approximately 75% |

| Stille Coupling | Sn catalyst; inert atmosphere | Around 80% |

Mécanisme D'action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its medicinal applications would depend on the specific bioactive molecules derived from this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Cyclopropylmethoxy)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the cyclopropylmethoxy group, which may affect its reactivity and applications.

Uniqueness

The presence of both the cyclopropylmethoxy group and the boronate ester group in 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a unique compound with enhanced reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.

Activité Biologique

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 947191-69-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.15 g/mol

- IUPAC Name : this compound

- Structure : The compound contains a pyridine ring substituted with a cyclopropylmethoxy group and a boron-containing moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell division and proliferation.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit monopolar spindle 1 (MPS1) kinase, which is essential for the spindle assembly checkpoint during mitosis. This inhibition can lead to apoptosis in cancer cells that are reliant on MPS1 for survival .

- Impact on Cell Cycle Regulation : By interfering with the normal progression of the cell cycle, this compound may induce cell death in rapidly dividing cells such as cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy:

- In Vivo Tumor Models : In studies involving human tumor xenografts in mice, compounds structurally related to this compound demonstrated significant tumor regression when used as MPS1 inhibitors .

- Combination Therapies : Research has explored the efficacy of this compound in combination with other chemotherapeutics to enhance overall anti-cancer effects and reduce resistance mechanisms commonly observed in tumor cells .

Safety and Toxicity

Safety data indicate that while the compound shows promise as a therapeutic agent, it also possesses certain hazards:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Precautionary measures should be taken when handling this compound to mitigate exposure risks.

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNYJUPYICBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639888 | |

| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947191-69-7 | |

| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.